(R)-4-Phenyloxazolidine-2-thione

Asymmetric Aldol Addition Chiral Auxiliary Diastereoselectivity

(R)-4-Phenyloxazolidine-2-thione (CAS 171877-37-5) is a chiral auxiliary belonging to the 1,3-oxazolidine-2-thione class, characterized by a five-membered heterocyclic ring containing oxygen, nitrogen, and a thiocarbonyl (C=S) sulfur atom at the 2-position, with an (R)-configured phenyl substituent at the 4-position. The compound, molecular formula C9H9NOS and molecular weight 179.24 g/mol, is commercially available from multiple vendors with typical purity specifications of ≥98%.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 171877-37-5
Cat. No. B067424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Phenyloxazolidine-2-thione
CAS171877-37-5
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1C(NC(=S)O1)C2=CC=CC=C2
InChIInChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m0/s1
InChIKeyLVIJIGQKFDZTNC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Phenyloxazolidine-2-thione (CAS 171877-37-5): Chiral Auxiliary Procurement and Technical Specification


(R)-4-Phenyloxazolidine-2-thione (CAS 171877-37-5) is a chiral auxiliary belonging to the 1,3-oxazolidine-2-thione class, characterized by a five-membered heterocyclic ring containing oxygen, nitrogen, and a thiocarbonyl (C=S) sulfur atom at the 2-position, with an (R)-configured phenyl substituent at the 4-position . The compound, molecular formula C9H9NOS and molecular weight 179.24 g/mol, is commercially available from multiple vendors with typical purity specifications of ≥98% . As a sulfur-modified analog of the classic Evans oxazolidinone chiral auxiliaries, this compound is primarily employed in asymmetric synthesis for the construction of enantioenriched carbon-carbon bonds via aldol additions, alkylations, and conjugate additions .

Non-Evans syn aldol construction for polyketide fragment synthesis
One-step reductive cleavage to chiral aldehyde with auxiliary recovery
Intramolecular sulfur transfer for β-mercapto carbonyl derivatives

Why Generic Evans Oxazolidinone Substitution Fails: Differentiated Reactivity of (R)-4-Phenyloxazolidine-2-thione in Asymmetric Synthesis


The sulfur-containing thiocarbonyl moiety in (R)-4-phenyloxazolidine-2-thione fundamentally alters enolate geometry, Lewis acid coordination, and transition-state organization compared to the oxygen-containing carbonyl of classic Evans oxazolidinones (e.g., (R)-4-phenyloxazolidin-2-one) [1]. This structural divergence produces distinct diastereofacial selectivity outcomes in aldol reactions, with oxazolidinethiones capable of delivering non-Evans syn aldol adducts that are inaccessible or obtained with significantly lower selectivity using oxazolidinones under identical conditions [2]. Additionally, the thiocarbonyl sulfur enables unique reductive cleavage pathways using DIBAL-H that directly yield aldehydes while preserving the chiral auxiliary for recovery, a deprotection strategy not directly transferable to oxazolidinones [3]. Given that reaction stereochemistry directly impacts downstream purification burden, yield of the desired enantiomer, and ultimately cost of goods in multi-step syntheses, substituting an oxazolidinone for an oxazolidinethione without experimental validation introduces substantial risk of stereochemical erosion and synthetic failure [4].

Target: (R)-4-Phenyloxazolidine-2-thione
Generic Oxazolidinone
Non-Evans syn aldol diastereoselectivity
Evans syn selectivity; stereochemical reversal may disrupt route
Direct aldehyde formation via reductive cleavage
Requires two-step sequence; step count and yield loss risk
Sulfur transfer reaction feasible for C-S bond construction
Reaction inaccessible — thiocarbonyl required

Quantitative Evidence Guide: Head-to-Head Performance Data for (R)-4-Phenyloxazolidine-2-thione vs. Comparator Chiral Auxiliaries


Non-Evans syn Aldol Selectivity: Oxazolidinethione vs. Oxazolidinone under TiCl4/(−)-Sparteine Conditions

Under TiCl4/(−)-sparteine-mediated soft enolization conditions, N-propionyl oxazolidinethiones produce predominantly non-Evans syn aldol adducts, whereas the corresponding N-propionyl oxazolidinones yield the Evans syn product under identical conditions [1]. The oxazolidinethione-derived enolate engages in a chelated transition state with reversed facial selectivity relative to the oxazolidinone system [2].

Non-Evans syn aldol
Head-to-head
syn selectivity >90:10 (representative)
vs. Evans syn adduct
Supports non-Evans syn aldol route planning
TiCl₄/(−)-sparteine conditions; Crimmins et al. 2001
Asymmetric Aldol Addition Chiral Auxiliary Diastereoselectivity

Direct Reductive Cleavage to Aldehyde: DIBAL-H Reactivity of Oxazolidinethione vs. Oxazolidinone Auxiliaries

(R)-4-Phenyloxazolidine-2-thione undergoes reductive cleavage with diisobutylaluminum hydride (DIBAL-H) to directly yield the corresponding aldehyde and regenerate the intact chiral auxiliary for potential recovery and reuse [1]. In contrast, the standard Evans oxazolidinone auxiliary typically requires a two-step sequence (LiAlH4 reduction to primary alcohol followed by oxidation) to obtain the aldehyde, or alternative cleavage conditions that may not be compatible with all functionality .

Reductive cleavage
Class-level
One-step aldehyde; auxiliary recovered
Supports direct aldehyde synthesis workflow
DIBAL-H; compared to two-step oxazolidinone route
Chiral Auxiliary Cleavage Reductive Deprotection Aldehyde Synthesis

Brønsted Acid-Promoted Intramolecular Sulfur Transfer: High Diastereoselectivity for β-Mercapto Carbonyl Synthesis

N-Enoyl oxazolidine-2-thiones undergo Brønsted acid-promoted intramolecular sulfur transfer to yield β-mercapto carbonyl derivatives with essentially perfect diastereocontrol for alkyl-substituted substrates (d.r. regularly above 98:2) and high selectivity for aryl-substituted counterparts (d.r. typically above 92:8) [1]. Importantly, β,β-disubstituted N-enoyl oxazolidine-2-thiones give rise to quaternary C-S stereocenters in selectivities usually above 95:5 [2]. This sulfur transfer reactivity is unique to oxazolidine-2-thiones and thiazolidine-2-thiones; the corresponding oxazolidinones lack the thiocarbonyl sulfur required for this transformation [3].

Sulfur transfer d.r.
Class-level
d.r. >98:2 (alkyl)
>92:8 (aryl)
>95:5 (β,β-disub.)
Supports β-mercapto carbonyl construction
Brønsted acid-promoted; oxazolidinone not applicable
Intramolecular Sulfur Transfer β-Mercapto Carboxylic Acids Quaternary C-S Stereocenters

N-Acylation Reactivity and Enolate Stability: Thiocarbonyl Electronic Effects

The thiocarbonyl group in oxazolidine-2-thiones is less electron-withdrawing than the carbonyl in oxazolidinones, which modulates the acidity of the N-H proton and influences both N-acylation efficiency and subsequent enolate formation kinetics [1]. While specific quantitative pKa differences for (R)-4-phenyloxazolidine-2-thione vs. (R)-4-phenyloxazolidin-2-one are not widely reported in primary literature, the altered electronic environment affects the choice of base and reaction conditions for auxiliary loading . N-Acylation of oxazolidinethiones typically employs n-BuLi or NaH at low temperature, similar to oxazolidinones, but the resulting N-acyl derivatives exhibit distinct enolate reactivity profiles in subsequent asymmetric transformations [2].

Electronic effect
Data to verify
Altered N-H acidity & enolate stability
Informs base selection for auxiliary loading
Qualitative difference; pKa data not directly reported
N-Acylation Enolate Formation Auxiliary Loading

High-Value Application Scenarios for (R)-4-Phenyloxazolidine-2-thione Procurement in Asymmetric Synthesis


Synthesis of Non-Evans syn Aldol Fragments for Complex Natural Product Construction

Research groups engaged in the total synthesis of polyketide natural products or other complex molecules requiring syn-aldol stereochemistry opposite to that obtained from Evans oxazolidinones should procure (R)-4-phenyloxazolidine-2-thione. Under TiCl4/(−)-sparteine soft enolization conditions, N-acyl oxazolidinethiones deliver the non-Evans syn aldol adduct with high selectivity, whereas the corresponding oxazolidinones produce the Evans syn product under identical conditions [1]. This stereochemical complementarity is essential for constructing specific stereochemical arrays in natural product synthesis and enables access to diastereomers that are otherwise difficult to obtain.

One-Step Reductive Cleavage to Chiral Aldehydes in Pharmaceutical Intermediate Synthesis

Process chemistry groups developing scalable routes to chiral aldehydes should consider (R)-4-phenyloxazolidine-2-thione for its ability to undergo direct reductive cleavage with DIBAL-H to yield the aldehyde while regenerating the intact chiral auxiliary [2]. This single-step transformation replaces the two-step reduction-oxidation sequence required for oxazolidinone auxiliaries, reducing synthetic step count, minimizing yield losses, and improving process mass intensity . The auxiliary can potentially be recovered and recycled, offering cost and sustainability advantages in multi-kilogram campaigns.

Asymmetric Construction of Quaternary C-S Stereocenters for β-Mercapto Carboxylic Acid Derivatives

Medicinal chemistry programs targeting sulfur-containing bioactive molecules—including β-mercapto carboxylic acids and their derivatives—require oxazolidinethione auxiliaries to access the Brønsted acid-promoted intramolecular sulfur transfer reaction [3]. This transformation proceeds with essentially perfect diastereocontrol (d.r. regularly above 98:2 for alkyl substrates) and uniquely enables the construction of quaternary C-S stereocenters with selectivities usually above 95:5 [4]. The corresponding oxazolidinone auxiliaries cannot facilitate this transformation due to the absence of the thiocarbonyl sulfur. Procurement of (R)-4-phenyloxazolidine-2-thione is essential for research programs pursuing this class of enantioenriched sulfur-containing building blocks.

Application
Selection Property
Validation Focus
Non-Evans syn aldol fragment synthesis
Non-Evans syn diastereoselectivity
Aldol adduct stereochemistry verification
Direct aldehyde formation via reductive cleavage
One-step reductive aldehyde release
Aldehyde yield and auxiliary recovery assessment
Quaternary C-S stereocenter construction
Intramolecular sulfur transfer reactivity
Diastereomeric ratio and C-S bond formation identity

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